4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo-pyrazole family, characterized by a fused bicyclic core with a dihydro scaffold. Its structure includes:
- 4-(4-Ethoxy-3-methoxyphenyl): A substituted phenyl group with ethoxy and methoxy groups at positions 4 and 3, respectively, contributing to electron-donating effects and steric bulk.
- 3-(2-Hydroxyphenyl): A phenolic substituent capable of hydrogen bonding and tautomerism.
- Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: A partially saturated core with a ketone group, influencing conformational rigidity .
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O4/c1-3-34-20-11-10-17(13-21(20)33-2)25-22-23(18-8-4-5-9-19(18)31)28-29-24(22)26(32)30(25)15-16-7-6-12-27-14-16/h4-14,25,31H,3,15H2,1-2H3,(H,28,29) |
InChI Key |
NYTZOTUWNPAAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic derivative belonging to the class of pyrrolo[3,4-c]pyrazol-6(1H)-ones. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Chemical Structure
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 879940-78-0 |
Antioxidant Activity
Research indicates that compounds within the pyrrolo[3,4-c]pyrazol-6(1H)-one class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of phenolic hydroxyl groups which can scavenge free radicals.
Case Study:
A study conducted on related compounds demonstrated that certain derivatives showed an IC50 value indicating effective free radical scavenging activity. The antioxidant potential was assessed using DPPH radical scavenging assays, revealing that these compounds could significantly reduce oxidative stress in vitro.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-(4-ethoxy-3-methoxyphenyl)... | 15 | Inhibition of NF-kB signaling pathway |
| Control (e.g., Aspirin) | 10 | COX inhibition |
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value ranging from 20 to 30 µM.
The biological activity of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is thought to be mediated through several mechanisms:
- Free Radical Scavenging: The phenolic groups donate electrons to free radicals.
- Inhibition of Enzymatic Activity: Compounds may inhibit enzymes involved in inflammatory processes.
- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity : Pyridin-3-ylmethyl substituents (target compound) may improve solubility and CNS penetration relative to coumarin-based hybrids (Compound B) .
- Stability : Intramolecular hydrogen bonding in the target compound mirrors stabilization observed in hydroxypyrazoles, suggesting resistance to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
